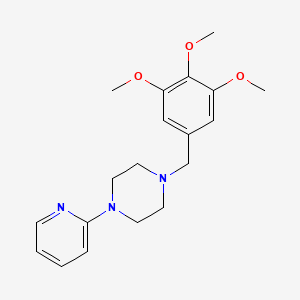
1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PDP, is a chemical compound that has been studied for its potential use in scientific research. PDP is a piperazine derivative that has been shown to have potential therapeutic effects in various neurological disorders.
科学的研究の応用
1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In Parkinson's disease, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have neuroprotective effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. In Alzheimer's disease, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have anti-inflammatory effects and to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In schizophrenia, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have antipsychotic effects by modulating the activity of dopamine and serotonin receptors in the brain.
作用機序
The mechanism of action of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is complex and involves multiple pathways. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to inhibit the activity of MAO-B, which leads to an increase in dopamine levels in the brain. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine also has anti-inflammatory effects and inhibits the formation of beta-amyloid plaques. Additionally, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine modulates the activity of dopamine and serotonin receptors in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine inhibits the activity of MAO-B and reduces the production of reactive oxygen species, which are involved in oxidative stress. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the formation of beta-amyloid plaques and to reduce inflammation in the brain. In vivo studies have shown that 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has neuroprotective effects and improves cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the advantages of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is that it has been shown to have potential therapeutic effects in various neurological disorders. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is also relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is that its mechanism of action is complex and not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine for therapeutic use.
将来の方向性
There are several future directions for research on 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of research is to further elucidate the mechanism of action of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine and to identify its molecular targets in the brain. Another area of research is to investigate the therapeutic potential of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine for therapeutic use. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine in humans.
Conclusion:
In conclusion, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound that has been studied for its potential therapeutic effects in various neurological disorders. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a complex mechanism of action that involves multiple pathways, and it has been shown to have neuroprotective, anti-inflammatory, and antipsychotic effects. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is relatively easy to synthesize and purify, but more research is needed to determine its optimal dosage and administration for therapeutic use. There are several future directions for research on 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine, including further elucidating its mechanism of action and evaluating its therapeutic potential in other neurological disorders.
合成法
The synthesis method of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is typically around 70%.
特性
IUPAC Name |
1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-23-16-12-15(13-17(24-2)19(16)25-3)14-21-8-10-22(11-9-21)18-6-4-5-7-20-18/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPPUBGOPPIDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)



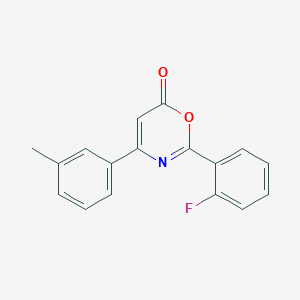
![5-[2-(dicyanomethylene)hydrazino]-2-hydroxybenzoic acid](/img/structure/B5771347.png)
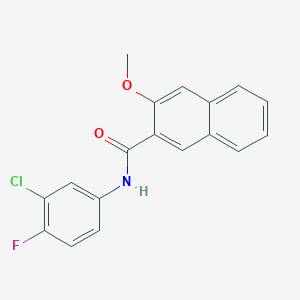
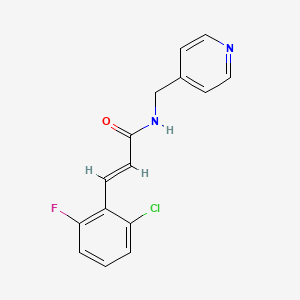
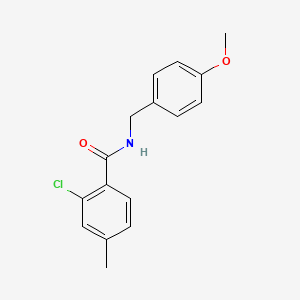
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5771385.png)
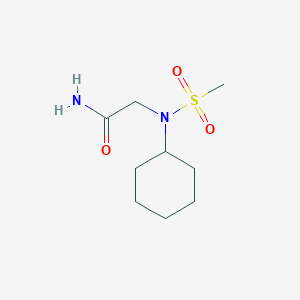
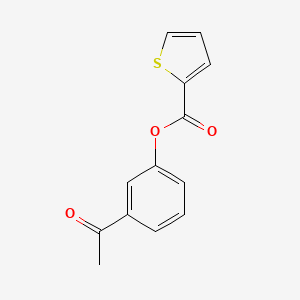
![N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5771405.png)